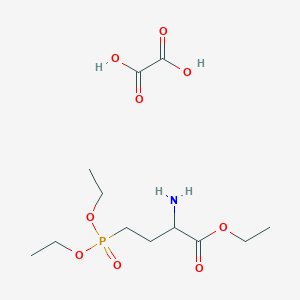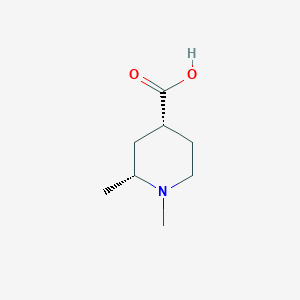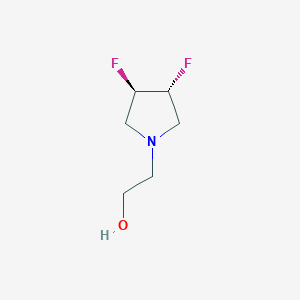
(3R,4R)-1-(2-Hydroxyethyl)-3,4-difluoropyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-3,4-Difluoro-1-pyrrolidineethanol is a chiral compound with significant potential in various scientific fields. It is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a pyrrolidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3,4-Difluoro-1-pyrrolidineethanol typically involves the use of chiral starting materials and selective fluorination techniques. One common method involves the asymmetric 1,3-dipolar cycloaddition reaction, which provides a high yield of the desired product . The reaction conditions often include the use of specific catalysts and solvents to ensure the stereoselectivity of the product.
Industrial Production Methods
Industrial production of (3R,4R)-3,4-Difluoro-1-pyrrolidineethanol may involve large-scale synthesis techniques such as continuous flow reactors and high-throughput screening to optimize reaction conditions. The use of cost-effective and readily available starting materials is crucial for the economic viability of the production process .
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-3,4-Difluoro-1-pyrrolidineethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various fluorinated alcohols, ketones, and substituted pyrrolidine derivatives. These products are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Chemistry
In chemistry, (3R,4R)-3,4-Difluoro-1-pyrrolidineethanol is used as a building block for the synthesis of complex organic molecules.
Biology
In biological research, this compound is used to study the effects of fluorine substitution on the activity of various biomolecules. It serves as a model compound for understanding the role of fluorine in enzyme inhibition and protein-ligand interactions .
Medicine
In medicine, (3R,4R)-3,4-Difluoro-1-pyrrolidineethanol is investigated for its potential as a pharmaceutical intermediate. Its chiral nature and functional groups make it a valuable precursor for the synthesis of drugs targeting specific biological pathways .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals, polymers, and advanced materials .
Mechanism of Action
The mechanism of action of (3R,4R)-3,4-Difluoro-1-pyrrolidineethanol involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to enzymes and receptors, leading to increased biological activity. The hydroxyl group can form hydrogen bonds with target molecules, further stabilizing the interactions .
Comparison with Similar Compounds
Similar Compounds
- (3R,4S)-3,4-Difluoro-1-pyrrolidineethanol
- (3S,4R)-3,4-Difluoro-1-pyrrolidineethanol
- (3S,4S)-3,4-Difluoro-1-pyrrolidineethanol
- 3,4-Dihydroxy-3-methyl-2-pentanone
Uniqueness
(3R,4R)-3,4-Difluoro-1-pyrrolidineethanol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. The presence of two fluorine atoms in the 3R,4R configuration enhances its stability and reactivity compared to its stereoisomers .
Properties
Molecular Formula |
C6H11F2NO |
|---|---|
Molecular Weight |
151.15 g/mol |
IUPAC Name |
2-[(3R,4R)-3,4-difluoropyrrolidin-1-yl]ethanol |
InChI |
InChI=1S/C6H11F2NO/c7-5-3-9(1-2-10)4-6(5)8/h5-6,10H,1-4H2/t5-,6-/m1/s1 |
InChI Key |
XICMRVHZYBDMSK-PHDIDXHHSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CN1CCO)F)F |
Canonical SMILES |
C1C(C(CN1CCO)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


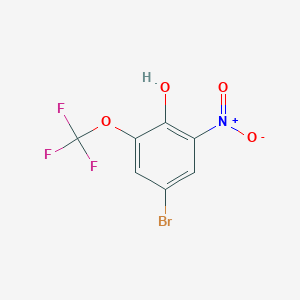
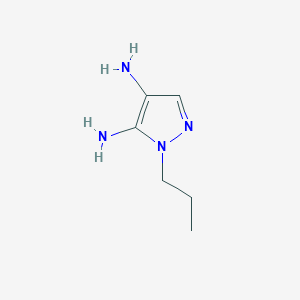
![3-(2-Acetylbenzo[d]oxazol-6-yl)acrylic acid](/img/structure/B12858481.png)
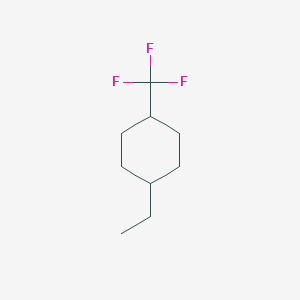

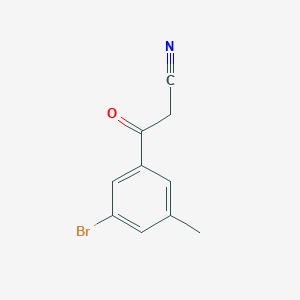
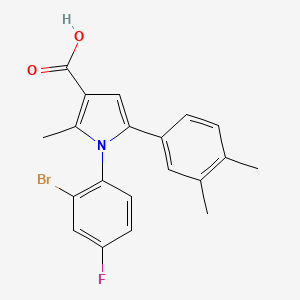
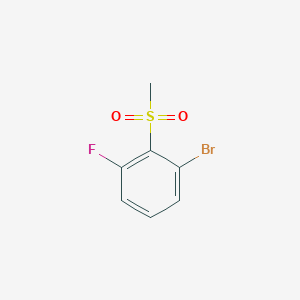
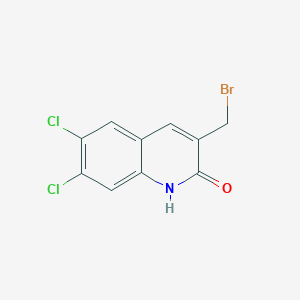
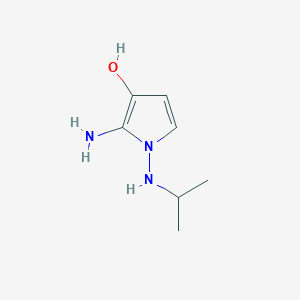
![5-[3-(4-Methoxy-3-methyl-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12858512.png)

